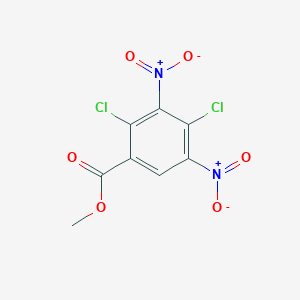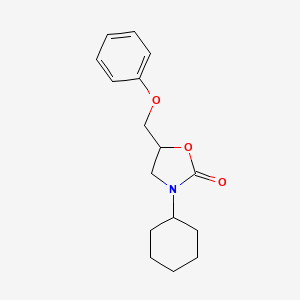
N,N'-(Iminobis(ethyleneiminoethylene))distearamide diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by its long-chain stearamide groups and the presence of acetate ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate typically involves the reaction of stearic acid with ethylenediamine and acetic acid. The process begins with the formation of N,N’-(Iminobis(ethyleneiminoethylene))distearamide through the reaction of stearic acid and ethylenediamine under controlled conditions. This intermediate product is then reacted with acetic acid to form the diacetate salt.
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate is carried out in large reactors where precise temperature and pressure conditions are maintained. The use of catalysts and solvents may be employed to enhance the reaction rate and yield. The final product is purified through crystallization or distillation processes to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated products.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted amides and other functionalized derivatives.
Applications De Recherche Scientifique
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mécanisme D'action
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways. The presence of long-chain stearamide groups allows for hydrophobic interactions, while the acetate ions contribute to ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(Iminobis(ethyleneiminoethylene))distearamide
- N,N’-(Iminobis(ethyleneiminoethylene))distearamide acetate
- N,N’-(Iminobis(ethyleneiminoethylene))distearamide hydrochloride
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))distearamide diacetate is unique due to its specific combination of stearamide and acetate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly suitable for applications requiring both hydrophobic and ionic interactions.
Propriétés
Numéro CAS |
68109-66-0 |
|---|---|
Formule moléculaire |
C48H99N5O6 |
Poids moléculaire |
842.3 g/mol |
Nom IUPAC |
acetic acid;N-[2-[2-[2-[2-(octadecanoylamino)ethylamino]ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C44H91N5O2.2C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*1-2(3)4/h45-47H,3-42H2,1-2H3,(H,48,50)(H,49,51);2*1H3,(H,3,4) |
Clé InChI |
ZJGFZWOSZHRHCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O.CC(=O)O |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


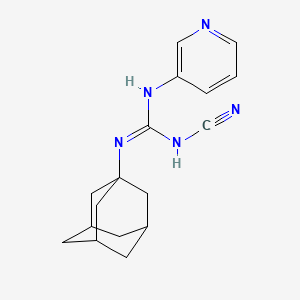
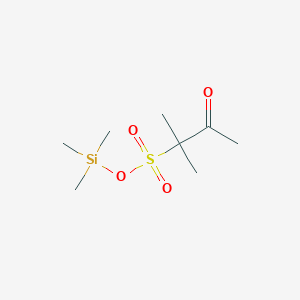
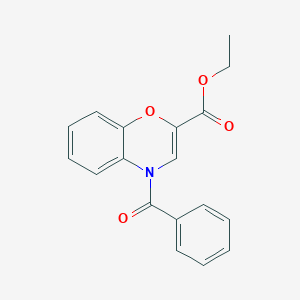
![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)
![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
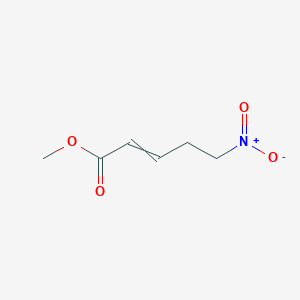
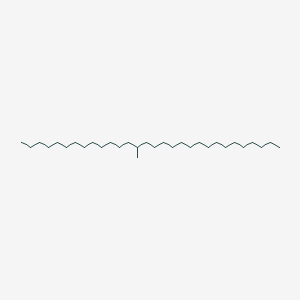
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)

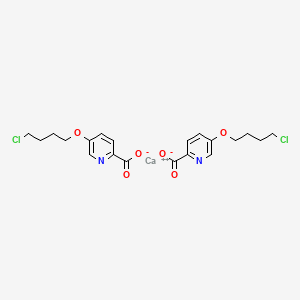
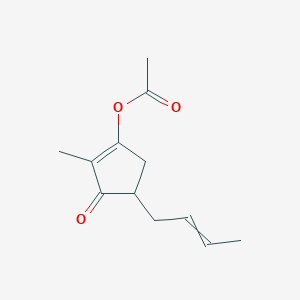
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
